Oct-2-ene
Overview
Description
Synthesis Analysis
The synthesis of derivatives of Oct-2-ene, such as 5-trimethylsilylbicyclo[2.2.2]oct-2-ene, involves a two-step scheme using the Diels–Alder reaction from 1,3-cyclohexadiene and vinyltrichlorosilane, followed by methylation with a Grignard reagent. This synthesis pathway highlights the compound's versatility in forming high-molecular-mass copolymers with notable film-forming properties (Alent’ev et al., 2016). Another example includes the gold-catalyzed cycloisomerization of 1,6-cyclohexenylalkyne, efficiently leading to functionalized bicyclo[3.2.1]oct-2-ene derivatives (Davenel et al., 2020).
Molecular Structure Analysis
The molecular structure of Oct-2-ene derivatives exhibits significant variations, such as the dual fluorescent nature of 2,3-diazabicyclo[2.2.2]oct-2-ene, attributed to exciton splitting between symmetric and antisymmetric wave functions, showcasing the compound's complex photophysical behavior (Povedailo et al., 2014).
Scientific research applications
Material Investigation: The use of Optical Coherence Tomography (OCT) for material investigation, which requires high-resolution and short measurement times, is significant. En-face scanning OCT, especially with ultra-high resolution, is beneficial for scanning large areas with high sensitivity, offering insights into different materials (Wiesauer et al., 2005).
Ring-Opening Polymerization: Bicyclo[2.2.2]oct-2-ene has been successfully polymerized using ring-opening methods. The resulting polymer, characterized by its cis/trans double bond distribution, showcases the chemical versatility of these compounds (Hamilton, Ivin, & Rooney, 1985).
Synthesis of Bicyclic Compounds: 2-Azabicyclo[3.2.1]oct-3-enes can be synthesized from 4-chloroalkyl-1,4-dihydropyridines, indicating the potential for creating structurally complex molecules with potential pharmacological applications (Gregory, Bullock, & Chen, 1985).
Fluorescence Quenching in Zeolites: The study of 2,3-Diazabicyclo[2.2.2]oct-2-ene (DBO) in zeolites for its photophysical properties and fluorescence quenching highlights the potential for analytical applications in material sciences (Pischel et al., 2002).
Chiral Resolution: The chiral resolution of enantiomers through the precipitation of diastereomeric capsules in the form of beta-cyclodextrin-guest complexes demonstrates the utility of these compounds in stereochemical studies (Bakirci & Nau, 2005).
Hydrogenation and Isomerization: Studies on the hydrogenation and isomerization of oct-1-ene to oct-2-ene using various complexes illustrate the role of these compounds in catalysis and chemical transformations (Abley & Mcquillin, 1968).
Stabilization of Highly Strained Compounds: Research on the stabilization of strained compounds like bicyclo[2.2.2]oct-1-ene at room temperature provides insight into the behavior of such molecules under various conditions (Roach & Warmuth, 2003).
Non-Invasive Imaging in Art Conservation: OCT's application in non-invasive imaging of museum paintings, revealing structures like varnish layers and underdrawings, underscores its utility in art conservation (Liang et al., 2005).
Cyclopentanoid Monoterpenes Synthesis: The synthesis of cyclopentanoid monoterpenes from bicyclo[3.2.1]oct-2-ene highlights its role in organic synthesis and potential applications in pharmaceuticals (Nagata & Ogasawara, 1999).
Gas-Transport Properties in Polymers: The study of gas-transport properties in polymers derived from bicyclic monomers like 5-trimethylsilylbicyclo[2.2.2]oct-2-ene offers insights into material properties useful in various industrial applications (Alent’ev et al., 2016).
properties
IUPAC Name |
oct-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPBINAXDRFYPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059407 | |
Record name | 2-Octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | 2-Octene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8528 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Oct-2-ene | |
CAS RN |
111-67-1 | |
Record name | 2-Octene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Octene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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